5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole
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Overview
Description
5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole is a complex organic compound that features a unique combination of fluorinated aromatic rings and an imidazole core
Mechanism of Action
Target of Action
A structurally similar compound, a fluorinated pyrazole, has been shown to have a high binding affinity to the human estrogen alpha receptor (erα) . ERα plays a crucial role in the regulation of gene expression and is involved in the growth and development of some types of breast cancer .
Mode of Action
It is likely that it interacts with its target receptor (such as erα) and induces conformational changes, which could alter the receptor’s activity and modulate downstream signaling pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole typically involves multi-step organic reactions. One common approach is the use of a Suzuki-Miyaura cross-coupling reaction to form the biaryl structure, followed by cyclization to form the imidazole ring. The reaction conditions often require palladium catalysts, base, and appropriate solvents such as toluene or DMF.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification process may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydride (NaH) or other strong bases for deprotonation followed by nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce the corresponding alcohols.
Scientific Research Applications
5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability or resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 4-(trifluoromethyl)phenyl isothiocyanate
Uniqueness
Compared to similar compounds, 5-(4-fluorophenyl)-4-methyl-2-[5-[3-(trifluoromethoxy)phenyl]-2-furyl]-1H-imidazole is unique due to its specific combination of fluorinated aromatic rings and an imidazole core. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(4-fluorophenyl)-5-methyl-2-[5-[3-(trifluoromethoxy)phenyl]furan-2-yl]-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14F4N2O2/c1-12-19(13-5-7-15(22)8-6-13)27-20(26-12)18-10-9-17(28-18)14-3-2-4-16(11-14)29-21(23,24)25/h2-11H,1H3,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCSGBBANNNXIGZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N1)C2=CC=C(O2)C3=CC(=CC=C3)OC(F)(F)F)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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